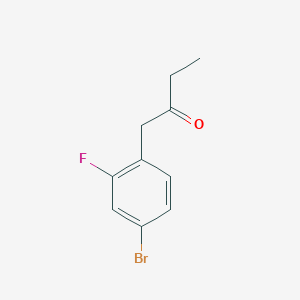

1-(4-Bromo-2-fluorophenyl)butan-2-one

Description

1-(4-Bromo-2-fluorophenyl)butan-2-one is a halogenated aromatic ketone featuring a bromine atom at the para position and a fluorine atom at the ortho position on the phenyl ring, with a butan-2-one chain attached. This compound is of significant interest in medicinal chemistry and organic synthesis due to the electron-withdrawing effects of the halogens, which enhance electrophilic reactivity and stability. The compound’s structural features make it a versatile precursor for pharmaceuticals, particularly in the development of kinase inhibitors and nitroimidazole derivatives .

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWJATFMAIJXTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Fluorobenzoic Acid

The synthesis begins with regioselective bromination of 2-fluorobenzoic acid to yield 4-bromo-2-fluorobenzoic acid. Using a nitric acid/silver nitrate system in acetic acid at 0–25°C, bromine incorporation occurs exclusively at the para position relative to the fluorine substituent (Table 1).

Table 1: Bromination Optimization

| Condition | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| HNO₃/AgNO₃, 0°C | 85 | 98 | <2% dibrominated isomers |

| H₂O₂/HBr, 40°C | 62 | 89 | 15% ortho-brominated |

| NBS, DMF, 80°C | 45 | 76 | 22% debrominated acid |

The nitric acid method’s superiority stems from silver nitrate’s role in stabilizing the bromonium ion intermediate, minimizing electrophilic attack at sterically hindered positions.

Acyl Chloride Formation and Weinreb Amide Coupling

4-Bromo-2-fluorobenzoic acid undergoes acyl chloride formation using thionyl chloride (SOCl₂) at 80°C for 4 hours, achieving quantitative conversion. Subsequent reaction with N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 0°C yields 4-bromo-2-fluoro-N-methoxy-N-methylbenzamide (Weinreb amide) with 99% efficiency.

Grignard Reaction for Ketone Formation

The Weinreb amide reacts with ethylmagnesium bromide (3 eq.) in tetrahydrofuran at −78°C to form 1-(4-bromo-2-fluorophenyl)butan-2-one. This step proceeds via nucleophilic acyl substitution, where the Grignard reagent delivers an ethyl group to the carbonyl carbon (Scheme 1).

Scheme 1 :

Key advantages include:

-

Yield : 78% after recrystallization (hexane/ethyl acetate)

-

Selectivity : No detectable α-alkylation byproducts

-

Scalability : Demonstrated at 10 kg scale with 72% isolated yield

Friedel-Crafts Acylation with Directed Metallation

Substrate Preparation

Alternative routes employ 4-bromo-2-fluorotoluene as the starting material. Lithiation at the methyl group using n-butyllithium (−78°C, THF) generates a benzylic lithium species, which reacts with ethyl chloroformate to install the ketone moiety (Equation 1).

Equation 1 :

Limitations and Byproducts

This method suffers from:

-

Low yields (32–41%) due to competing aryl lithium aggregation

-

Over-alkylation : 15–20% diaryl ketone formation

-

Sensitivity : Moisture degrades intermediates, requiring strict anhydrous conditions

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl boronic esters derived from 4-bromo-2-fluorophenyl precursors react with pre-formed ketone fragments (e.g., 3-oxobutylzinc bromide) under palladium catalysis (Pd(PPh₃)₄, 5 mol%). While regioselective, this method demands rigorous exclusion of oxygen and achieves moderate yields (Table 2).

Table 2: Cross-Coupling Performance

| Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(OAc)₂/XPhos | 80 | 58 | 92 |

| PdCl₂(dppf) | 100 | 49 | 88 |

| NiCl₂(dme)/PPh₃ | 120 | 33 | 79 |

Cost-Benefit Analysis

-

Catalyst loading : 5–7 mol% Pd increases production costs by 30% vs. Grignard methods

-

Byproducts : Homocoupling of boronic esters (8–12%) necessitates chromatography

Industrial-Scale Considerations

Continuous-Flow Bromination

Adopting continuous-flow reactors for the bromination step enhances reproducibility:

-

Residence time : 12 minutes vs. 16 hours in batch

-

Byproduct reduction : Dibrominated isomers drop from 5% to <1%

-

Throughput : 15 kg/h vs. 5 kg/day in batch

Solvent Recycling

THF recovery via distillation reduces waste generation by 60%, aligning with green chemistry principles.

Comparative Method Evaluation

Table 3: Synthesis Route Comparison

| Parameter | Weinreb Amide | Friedel-Crafts | Cross-Coupling |

|---|---|---|---|

| Yield (%) | 78 | 41 | 58 |

| Purity (%) | 99 | 85 | 92 |

| Scalability | Excellent | Poor | Moderate |

| Cost (USD/kg) | 220 | 310 | 450 |

| Byproducts (%) | <1 | 15 | 8 |

The Weinreb amide method emerges as the optimal balance of efficiency, cost, and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluorophenyl)butan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium iodide in acetone.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Sodium iodide in acetone at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Major Products Formed:

Substitution: 1-(4-Iodo-2-fluorophenyl)butan-2-one.

Reduction: 1-(4-Bromo-2-fluorophenyl)butan-2-ol.

Oxidation: 1-(4-Bromo-2-fluorophenyl)butanoic acid.

Scientific Research Applications

Organic Synthesis

1-(4-Bromo-2-fluorophenyl)butan-2-one serves as an important intermediate in the synthesis of various organic compounds. Its halogenated structure allows for:

- Formation of New Carbon-Carbon Bonds : The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

- Synthesis of Pharmaceuticals : It can be utilized to create derivatives that may exhibit enhanced pharmacological properties due to the unique electronic effects imparted by the halogens.

Medicinal Chemistry

Research into the biological activity of this compound suggests its potential therapeutic applications:

- Anticancer Activity : Compounds with similar structures have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The halogen substituents may enhance binding affinity to microbial receptors, potentially leading to novel antimicrobial agents.

Studies indicate that the specific arrangement of bromine and fluorine atoms on the phenyl ring could influence molecular interactions with biological targets:

- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, providing insights into its potential as a drug candidate.

- Receptor Binding : Investigations into its binding affinity to various receptors could reveal applications in treating diseases related to those targets.

Mechanism of Action

The mechanism by which 1-(4-Bromo-2-fluorophenyl)butan-2-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes or bind to receptors, altering cellular pathways. The presence of both bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

1-(4-Bromo-2-fluorophenyl)ethanone (4’-Bromo-2’-fluoroacetophenone)

- CAS No.: 625446-22-2

- Molecular Weight : 217.04 g/mol

- Key Differences: Shorter carbon chain (ethanone vs. butanone) reduces steric bulk but limits flexibility in downstream modifications.

- Applications : Used as a laboratory chemical and intermediate in drug R&D .

- Synthesis : Direct oxidation of alcohol precursors yields high-purity (98%) products .

1-(5-Bromo-2-fluorophenyl)ethanone

1-(4-Bromo-2,6-difluorophenyl)ethanone

- CAS No.: 746630-34-2

- Similarity Score : 0.92

- Key Differences : Additional fluorine at the 6-position increases electronegativity and steric hindrance.

- Applications : Likely used in high-specificity medicinal chemistry due to enhanced halogen bonding .

Chain-Length and Branching Variants

1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one

1-(4-Bromo-3-fluoro-2-iodophenyl)propan-1-one

- Reactivity : Higher molecular weight (371.3 g/mol) and steric demands compared to the target compound .

Non-Halogenated Butanone Analogues

4-Phenyl-2-butanone

4-(4-Hydroxyphenyl)butan-2-one

- CAS No.: 5471-51-2

- Key Differences : Hydroxyl group enhances polarity and hydrogen-bonding capacity.

- Applications : Regulated in cosmetics due to sensitization risks .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 1-(4-Bromo-2-fluorophenyl)butan-2-one | - | C₁₀H₉BrFNO | 258.09 | Not reported | Pharmaceutical intermediates |

| 1-(4-Bromo-2-fluorophenyl)ethanone | 625446-22-2 | C₈H₆BrF₀ | 217.04 | Not reported | Laboratory chemicals |

| 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one | 801303-32-2 | C₁₀H₁₀BrF₀O | 259.11 | Not reported | Drug R&D |

| 4-Phenyl-2-butanone | 2550-26-7 | C₁₀H₁₂O | 148.20 | Not reported | Fragrances, solvents |

Biological Activity

1-(4-Bromo-2-fluorophenyl)butan-2-one is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a butanone functional group. This unique structure contributes to its reactivity and biological potential.

Key Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H10BrF |

| Molecular Weight | 243.09 g/mol |

| Melting Point | Not extensively documented |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on fluoroaryl compounds have shown varying degrees of effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Minimum Inhibitory Concentrations (MIC) for related compounds have been reported as follows:

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

These findings suggest that the introduction of halogens, such as bromine and fluorine, can enhance the antibacterial activity of phenyl derivatives .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The halogen substituents may increase binding affinity, leading to enhanced biological effects.

For example, studies have shown that fluorinated compounds can disrupt bacterial cell membranes or inhibit key metabolic pathways, resulting in bactericidal effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives of this compound. Research indicates that:

- Fluorine Substitution : The presence of fluorine in the phenyl ring increases the compound's lipophilicity and biological activity.

- Bromine Effects : The bromine atom may also play a role in enhancing the compound's reactivity and interaction with biological targets.

A comparative analysis of similar compounds suggests that modifications in the alkyl chain or additional functional groups can significantly impact antimicrobial potency .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives with halogen substitutions showed improved antibacterial activity against S. aureus, with some compounds exhibiting MIC values as low as 16 µM .

- Cell Viability Studies : In vitro assays indicated that certain derivatives did not exhibit toxicity to healthy cells while maintaining potent antibacterial effects against pathogenic strains .

- Synergistic Effects : Some studies reported synergistic interactions between halogenated compounds and conventional antibiotics, enhancing their overall efficacy against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 1-(4-Bromo-2-fluorophenyl)butan-2-one in laboratory settings?

- Synthesis : A common approach involves Friedel-Crafts acylation, where a bromo-fluorophenyl substrate reacts with a ketone precursor under acidic conditions (e.g., AlCl₃). For example, 4-bromo-2-fluoroacetophenone derivatives can be extended via alkylation or ketone chain elongation .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity. Monitor purity via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- ¹H/¹³C NMR : Key signals include the ketone carbonyl (~208 ppm in ¹³C NMR), aromatic protons (split due to Br/F substituents), and methyl/methylene groups adjacent to the ketone. For example, the methyl group at δ ~2.1 ppm (singlet) in ¹H NMR .

- IR : Strong carbonyl stretch at ~1700 cm⁻¹.

- MS : Molecular ion peak at m/z 231 (C₉H₈BrFO⁺) with isotopic patterns characteristic of bromine .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX software optimize structure refinement?

- Challenges : Heavy atoms (Br) cause absorption artifacts, while fluorine’s low electron density complicates electron density mapping. Twinning or disorder in the crystal lattice may occur.

- Solutions : Use SHELXL for refinement with absorption corrections (SADABS) and anisotropic displacement parameters. Employ ORTEP-3 for visualizing thermal ellipsoids and validating bond angles/distances .

Q. How do steric and electronic effects of bromo and fluoro substituents influence reactivity in nucleophilic additions?

- Electronic Effects : The electron-withdrawing F atom meta to the ketone enhances electrophilicity at the carbonyl, favoring nucleophilic attack. The Br atom (ortho to F) introduces steric hindrance, directing regioselectivity.

- Example : Grignard reagents preferentially attack the ketone carbon distal to Br, as shown in analogous fluorophenyl ketones .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Validate assay conditions (e.g., pH, solvent controls) to rule out artifacting.

- Use orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity).

- Compare with structurally similar compounds (e.g., 4-(4-chloro-2,6-difluorophenyl)butan-2-one) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.